(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c31-26(11-5-18-4-10-24-25(13-18)36-17-35-24)28-21-6-8-22(9-7-21)37(33,34)29-14-19-12-20(16-29)23-2-1-3-27(32)30(23)15-19/h1-11,13,19-20H,12,14-17H2,(H,28,31)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOQXPZNXFUQI-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C=CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)/C=C\C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H22N4O5S and a molecular weight of 438.50 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a pyrido[1,2-a][1,5]diazocin derivative, which are known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Anticancer Activity : Compounds containing the benzodioxole structure have shown promise in targeting cancer cells. For instance, derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins such as Bcl-2 and caspases .
- Antimicrobial Properties : Some studies suggest that related compounds exhibit significant antibacterial and antifungal activity. For instance, benzodioxole derivatives have shown efficacy against strains like Escherichia coli and Staphylococcus aureus, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Antidiabetic Potential : Recent investigations into benzodioxole derivatives have revealed their potential as α-amylase inhibitors. For example, certain derivatives demonstrated IC50 values in the low micromolar range against α-amylase, suggesting their utility in managing diabetes by slowing carbohydrate absorption .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
- Receptor Modulation : Interaction with specific cellular receptors may alter signaling pathways related to growth and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with cell proliferation and survival.
- Case Studies : In vitro studies have demonstrated that similar compounds can effectively reduce tumor cell viability in various cancer types including breast and prostate cancers .
Antibacterial Properties
The compound has shown potential as an antibacterial agent:
- Activity Against Resistant Strains : Derivatives of this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity .
- Mechanisms : It is believed that the sulfonamide group enhances the compound's ability to inhibit bacterial growth by targeting essential bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Comparison with Similar Compounds
Acrylamide Derivatives with Heterocyclic Cores
Compound 3d: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (from )
- Structural Similarities: Shares the acrylamide group and a fused heterocyclic system (imidazo-pyrimido-pyrimidinone).
- Key Differences : Lacks the sulfonylphenyl and benzo[d][1,3]dioxolyl groups, but includes a methoxy-piperazinyl substituent.
Compound 21sd : 1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (from )
- Structural Similarities : Contains a triazole-pyrazole hybrid system, analogous to the diazocin core in the target compound.
- Key Differences: Substituted with fluorobenzyl and cyano groups instead of acrylamide and sulfonamide.
Sulfonamide-Containing Heterocycles
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (from )
- Structural Similarities : Sulfur-rich heterocycles with sulfonamide-like linkages.
- Key Differences : Dithiazole cores instead of pyrido-diazocin systems.
- Bioactivity: Antimicrobial properties reported for related dithiazoles (e.g., N-arylimino-1,2,3-dithiazoles) .
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (from )
- Structural Similarities : Features a sulfonamide precursor (azido group) and aromatic nitrile.
- Key Differences : Simpler pyrazole core compared to the target’s diazocin system.
- Synthesis : Achieved via TFA-mediated azidation (58% yield), suggesting scalable routes for introducing azido groups in related compounds .
Chirality and Hydrogen Bonding Patterns
The (Z)-configuration of the target compound’s acrylamide group is critical for stereoselective interactions, as observed in Pasteur’s foundational work on tartaric acid chirality . Hydrogen bonding networks, analyzed via Etter’s graph set theory, likely stabilize its crystal structure (e.g., N–H···O interactions between acrylamide and sulfonyl groups) . Comparable patterns are seen in pyrimido-pyrimidinones, where hydrogen bonding dictates solubility and crystallinity .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this acrylamide derivative?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfonylation, cyclization, and acrylamide coupling. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics for sulfonylation and acrylamide formation due to their ability to stabilize intermediates .
- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation improves efficiency .
- Temperature Control: Maintain 0–5°C during diazocine ring formation to minimize side reactions .
- Purity Monitoring: Employ TLC or HPLC at each step to isolate intermediates with >95% purity .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry (e.g., Z/E configuration of the acrylamide moiety) and confirms substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, particularly for the diazocine-sulfonyl group .
- X-ray Crystallography: Resolves 3D conformation of the methanopyridodiazocin core, critical for docking studies .
- FT-IR Spectroscopy: Confirms acrylamide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
Q. How should researchers design initial biological screening assays?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the compound’s sulfonyl and acrylamide groups, which often interact with ATP-binding pockets .
- Assay Conditions:
- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across studies?
Methodological Answer: Discrepancies in binding data often arise from assay conditions or target conformations. To address this:
- Standardize Assay Buffers: Use consistent pH (7.4) and ionic strength (150 mM NaCl) to minimize environmental effects .
- Validate Target Purity: Ensure recombinant proteins are >90% pure via SDS-PAGE and size-exclusion chromatography .
- Orthogonal Techniques: Compare SPR results with ITC (isothermal titration calorimetry) for enthalpy/entropy contributions .
- Molecular Dynamics Simulations: Model ligand-target interactions over 100 ns to identify stable binding poses .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer: Focus on modular modifications to identify pharmacophores:
Q. How can researchers mitigate instability issues during in vitro assays?
Methodological Answer: The compound’s sensitivity to light and hydrolysis requires:
- Storage Conditions: Store lyophilized powder at -80°C under argon; prepare fresh DMSO stock solutions (≤10 mM) .
- Buffer Additives: Include 0.01% BSA or 2 mM DTT in assay buffers to prevent aggregation .
- Degradation Monitoring: Use LC-MS to track hydrolysis products (e.g., free acrylamide or sulfonic acid) over 24-hour incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
